molecular formula C22H25N3O4 B2896770 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894010-05-0

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2896770
CAS RN: 894010-05-0
M. Wt: 395.459
InChI Key: YVSHQKAHOVLKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activities

Research involving derivatives similar to the specified compound has shown promising antioxidant activities. For instance, the preparation and characterization of coumarin-substituted heterocyclic compounds in a dioxin-ethanol medium have been investigated for their antioxidant properties. These studies found that certain derivatives exhibited high antioxidant activities, demonstrating significant scavenging activity against stable DPPH radicals, which suggests potential applications in combating oxidative stress and its related diseases (Afnan E. Abd-Almonuim et al., 2020).

Role in Feeding and Stress Mechanisms

Another area of application involves the study of orexins and their receptors, which modulate feeding, arousal, stress, and drug abuse. Although the compound is not directly studied, research on selective antagonists has provided insights into compulsive food seeking and intake, suggesting the broader potential of such compounds in understanding and potentially treating eating disorders and stress-related conditions (L. Piccoli et al., 2012).

Anticancer Agents

The synthesis and biological evaluation of derivatives as anticancer agents highlight the therapeutic potential of such compounds. One study focused on the antiproliferative effects of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines. This research indicates the utility of these derivatives as potential BRAF inhibitors and anticancer agents, demonstrating significant inhibitory activity against select cancer cell lines (Jian Feng et al., 2020).

Environmental and Microbial Applications

Studies on the transformation of dibenzo-p-dioxin by specific bacterial strains reveal the environmental significance of related compounds. These findings suggest possible applications in bioremediation and environmental cleanup, as certain bacteria can oxidatively cleave dibenzo-p-dioxin to less harmful products (H. Harms et al., 1990).

Synthetic and Chemical Properties

Research into the synthetic routes and chemical properties of related compounds broadens the understanding of their potential applications. For example, the synthesis of fluorescent xanthenic derivatives for labeling amine residues suggests uses in biochemical assays and research, providing tools for studying biological systems and processes (L. Crovetto et al., 2008).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-7-8-17(9-15(14)2)25-12-16(10-21(25)26)24-22(27)23-11-18-13-28-19-5-3-4-6-20(19)29-18/h3-9,16,18H,10-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSHQKAHOVLKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.